molecular formula C25H28ClN3O2S B13773335 N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride CAS No. 66147-69-1

N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride

Cat. No.: B13773335
CAS No.: 66147-69-1
M. Wt: 470.0 g/mol
InChI Key: YZLHNCZAUYDOLY-UHFFFAOYSA-N
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Description

N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride is a complex organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride typically involves multiple steps. One common method includes the reaction of acridine with p-nitroaniline to form N-(p-(acridin-9-ylamino)phenyl)amine. This intermediate is then reacted with hexanesulfonyl chloride in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride primarily involves DNA intercalation. The compound inserts itself between the base pairs of the DNA double helix, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride is unique due to its specific chemical structure, which combines the properties of acridine derivatives with the functional groups of sulfonamides. This combination enhances its ability to interact with biological molecules and makes it a versatile tool in scientific research .

Properties

CAS No.

66147-69-1

Molecular Formula

C25H28ClN3O2S

Molecular Weight

470.0 g/mol

IUPAC Name

acridin-9-yl-[4-(hexylsulfonylamino)phenyl]azanium;chloride

InChI

InChI=1S/C25H27N3O2S.ClH/c1-2-3-4-9-18-31(29,30)28-20-16-14-19(15-17-20)26-25-21-10-5-7-12-23(21)27-24-13-8-6-11-22(24)25;/h5-8,10-17,28H,2-4,9,18H2,1H3,(H,26,27);1H

InChI Key

YZLHNCZAUYDOLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCS(=O)(=O)NC1=CC=C(C=C1)[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-]

Origin of Product

United States

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